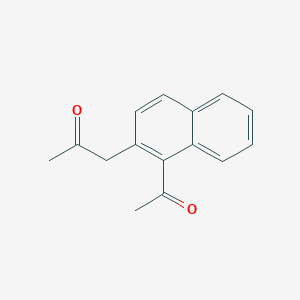![molecular formula C17H15NO3 B14304304 2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione CAS No. 113201-27-7](/img/structure/B14304304.png)
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,4-dimethylbenzyl alcohol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Organometallic compounds (e.g., Grignard reagents)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Halogenated derivatives, Organometallic complexes
Scientific Research Applications
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.
Phthalimide derivatives: Compounds with a similar isoindole-1,3-dione core structure but different substituents.
Uniqueness
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a 3,4-dimethylphenyl group and an isoindole-1,3-dione core This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Properties
CAS No. |
113201-27-7 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)methoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-11-7-8-13(9-12(11)2)10-21-18-16(19)14-5-3-4-6-15(14)17(18)20/h3-9H,10H2,1-2H3 |
InChI Key |
HRNOSNVSLSSUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


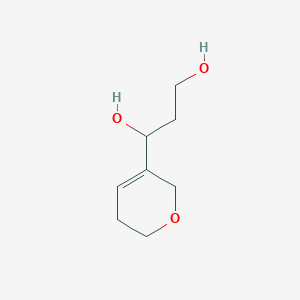
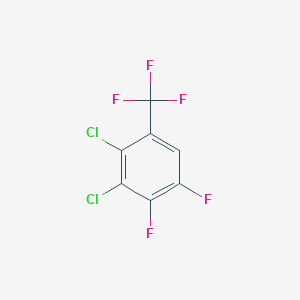
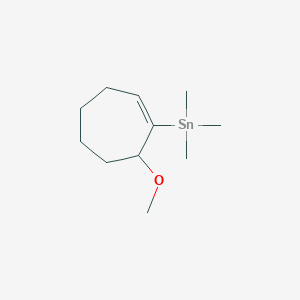
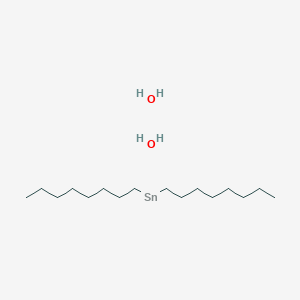
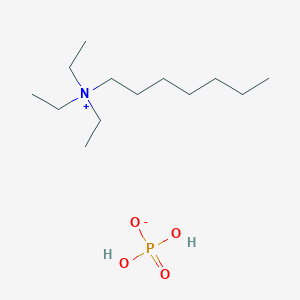
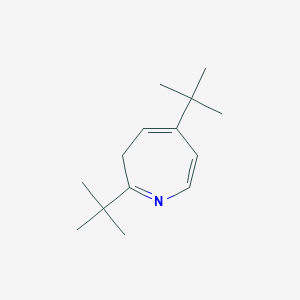
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
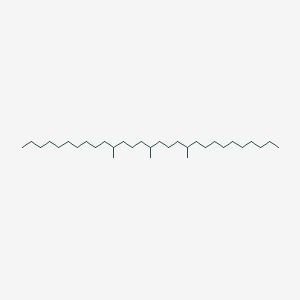
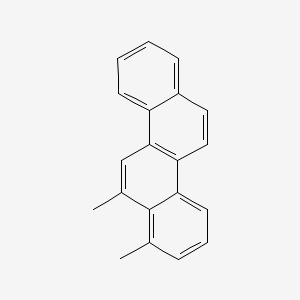
![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
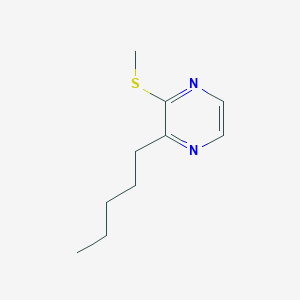
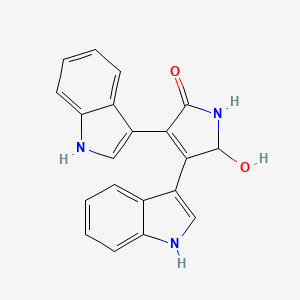
![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)
